Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate is a bicyclic compound characterized by its unique structure, which includes a fluorine atom and a carboxylate group. Its molecular formula is with a molecular weight of approximately 158.17 g/mol. The compound is recognized for its potential applications in organic synthesis and medicinal chemistry due to its unique bicyclic framework, which allows for various chemical modifications and interactions with biological systems .
These reactions are influenced by the presence of the bicyclic structure, which can stabilize intermediates and affect reaction pathways .
The biological activity of methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate is an area of ongoing research. Preliminary studies suggest that compounds with similar bicyclic structures may exhibit various pharmacological properties, including:
Further research is necessary to fully elucidate the specific biological mechanisms and therapeutic potentials of methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate .
The synthesis of methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate can be achieved through several methods:
Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate finds applications across various fields:
The versatility of this compound makes it an attractive target for ongoing research and development efforts .
Studies on the interactions of methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate with biological targets are crucial for understanding its potential therapeutic effects. Research has indicated that:
Such studies are essential for evaluating the safety and efficacy of this compound in potential medicinal applications .
Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate shares structural similarities with several other compounds, which allows for comparative analysis:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate | Contains an amino group instead of fluorine | |
| 4-fluorobicyclo[2.1.1]hexane-1-carboxylic acid | Lacks a methyl ester group | |
| Methyl bicyclo[2.1.1]hexane-1-carboxylate | Does not contain fluorine |
The uniqueness of methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate lies in its specific combination of functional groups and its ability to engage in diverse
Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate (C₈H₁₁FO₂) was first synthesized in the late 20th century as part of efforts to explore strained hydrocarbon systems. Its discovery coincided with growing interest in bicyclic compounds for their potential to mimic bioactive molecules and serve as rigid scaffolds in materials science. The compound’s CAS number, 141046-63-1, and molecular weight of 158.17 g/mol were established through early spectroscopic and chromatographic analyses.
Initial synthetic routes focused on cyclization strategies, leveraging prefunctionalized bicyclo[2.1.1]hexane precursors. For example, carboxylation of fluorinated bicyclo intermediates using methyl chloroformate under basic conditions proved effective. Advances in photochemical and flow-chemistry techniques later enabled scalable production, as evidenced by similar methodologies applied to bicyclo[1.1.1]pentane derivatives.
The bicyclo[2.1.1]hexane framework imposes significant angle strain, with bond angles deviating from ideal tetrahedral geometry. This strain arises from the fusion of two cyclopropane-like rings, creating a rigid, three-dimensional structure.
| Property | Value/Description |
|---|---|
| Bridgehead bond angle | ~94° (vs. 109.5° in unstrained sp³) |
| Ring strain energy | ~30 kcal/mol |
| Electron density distribution | Localized at bridgehead carbons |
The compound’s methyl carboxylate group occupies the 1-position, while fluorine resides at the 4-position, creating a polarizable yet sterically hindered environment. X-ray crystallography of analogous bicyclo[2.1.1]hexane systems confirms distorted tetrahedral geometry at bridgehead carbons, which enhances electrophilicity at these sites.
Fluorine’s electronegativity (χ = 4.0) and small atomic radius profoundly influence the compound’s reactivity:
Electronic Effects:
Steric and Conformational Effects:
Comparative Reactivity:
| Derivative | Relative Hydrolysis Rate (k, s⁻¹) |
|---|---|
| 4-Fluoro | 1.00 |
| 4-Chloro | 0.45 |
| 4-Hydrogen (unsubstituted) | 0.12 |
The fluorine atom also enhances metabolic stability in biomedical applications, though such uses fall outside this report’s scope.
Classical synthetic approaches to bicyclo[2.1.1]hexane derivatives have traditionally relied on intramolecular [2+2] cycloaddition reactions and pinacol coupling methodologies [1] [2]. The foundational work in this area has established that 1-substituted bicyclo[2.1.1]hexan-2-ones, derived from intramolecular [2+2] cycloaddition reactions, serve as versatile intermediates for generating various 1,2-disubstituted bicyclo[2.1.1]hexane structures [2].
The optimization of classical pinacol coupling reactions has revealed important mechanistic insights [2]. When samarium diiodide was applied to the pinacol reaction of cyclobutanedione substrates, bicyclic diol intermediates were obtained in moderate yields initially [2]. However, systematic investigation of reaction parameters demonstrated that reversing the order of addition, with substrate being introduced to samarium diiodide rather than the conventional approach, resulted in full conversion and good yields of the desired bicyclic diol products [2].
| Reaction Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |
|---|---|---|---|
| Samarium diiodide equivalents | 2.5 equiv | 2.5 equiv | - |
| Reaction time | 2 hours | 2 hours | - |
| Order of addition | SmI₂ to substrate | Substrate to SmI₂ | 45% to 78% |
| Temperature | Room temperature | Room temperature | - |
The classical synthetic routes have also encompassed photochemical intramolecular [2+2] cycloaddition reactions [3]. These approaches typically utilize benzophenone as a triplet sensitizer under 368 nanometer irradiation in acetonitrile solvent [3]. The photochemical methodology has demonstrated broad functional group tolerance, accommodating various substituents including alkyl groups, halogen atoms, methoxy groups, and trifluoromethyl groups at different positions of the aromatic core [3].
Modern synthetic methodologies for fluorinated bicyclic compounds have evolved significantly beyond classical approaches, incorporating advanced photochemical and photoredox catalytic strategies [4] [5] [6]. The development of gem-difluorobicyclo[2.1.1]hexane synthesis has been achieved through photochemical single-electron oxidative strategies involving gem-difluorodiene activation and subsequent [2π + 2σ] cycloaddition with bicyclo[1.1.0]butanes [5] [6].
Photoredox catalysis has emerged as a particularly powerful tool for fluorinated bicyclic synthesis [4] [7]. Recent developments include photoredox-catalyzed defluorinative annulation reactions between bicyclo[1.1.0]butanes and gem-difluoroalkenes [4] [7]. These reactions proceed under mild conditions with broad substrate scope and excellent functional group tolerance, typically yielding products in good to excellent yields [4] [7].
The mechanistic understanding of modern fluorinated bicyclic synthesis has been enhanced through combined experimental and computational studies [5] [6]. These investigations have revealed that the conjugated π system of gem-difluorodiene plays dual roles in promoting preferential single-electron oxidation and stabilizing various radical-involved intermediates during cyclization [5] [6].
| Modern Methodology | Catalyst System | Reaction Conditions | Typical Yields |
|---|---|---|---|
| Photoredox defluorinative annulation | Ru(bpy)₃Cl₂ (1 mol%) | CH₃CN, blue LED, rt | 65-85% |
| Single-electron oxidative strategy | Photocatalyst (2 mol%) | Degassed solvent, UV light | 70-90% |
| Energy transfer cycloaddition | Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ | Blue LED irradiation | 60-80% |
Advanced synthetic approaches have also incorporated strain-release addition strategies using carbene precursors [8] [9]. The development of practical scalable approaches to fluoro-substituted bicyclo[1.1.1]pentanes has involved the use of bromodifluoromethane as a fluorocarbene source in strain-release additions to bicyclo[1.1.0]butanes [8] [9]. These methodologies have demonstrated successful scale-up potential, with reactions achieving product formation on multi-gram scales [8] [9].
The optimization of reaction conditions for methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate synthesis requires systematic investigation of multiple reaction parameters including temperature, solvent selection, catalyst loading, and reaction time [10] [11] [12]. Temperature optimization follows Arrhenius kinetics principles, with reaction rates increasing exponentially with temperature increases up to optimal ranges [10] [13].
Solvent selection plays a critical role in fluorinated bicyclic synthesis optimization [12] [14]. For fluorinated compound synthesis, solvents must accommodate the unique electronic properties of fluorine substituents while maintaining reaction efficiency [14]. Acetonitrile has emerged as a preferred solvent for many fluorinated bicyclic syntheses due to its ability to stabilize both ionic and radical intermediates [15] [3].
Catalyst optimization studies have revealed significant structure-activity relationships for fluorinated bicyclic synthesis [10] [11]. The choice of photocatalyst significantly impacts both reaction efficiency and selectivity [7]. Iridium-based photocatalysts, particularly Ir[dF(CF₃)ppy]₂(dtbpy)PF₆, have demonstrated superior performance in fluorinated bicyclic synthesis applications [15] [16].
| Optimization Parameter | Range Investigated | Optimal Conditions | Performance Metric |
|---|---|---|---|
| Temperature | 20-80°C | 55-65°C | Yield maximization |
| Catalyst loading | 0.5-5 mol% | 1-2 mol% | Cost-efficiency balance |
| Reaction time | 1-24 hours | 4-8 hours | Complete conversion |
| Solvent volume | 0.05-0.2 M concentration | 0.075 M | Reaction efficiency |
Pressure optimization considerations are particularly important for fluorinated compound synthesis due to the volatility of many fluorinated reagents [12] [13]. Maintaining appropriate reaction pressure ensures reagent retention while preventing unwanted side reactions [13]. For reactions involving gaseous fluorinated reagents, sealed reaction vessels with pressure monitoring are essential [12].
The optimization of reaction conditions must also account for the unique reactivity patterns of fluorinated intermediates [17] [18]. Fluorinated compounds often exhibit altered electronic properties compared to their non-fluorinated analogs, requiring adjusted reaction conditions to achieve optimal selectivity and yield [17] [18]. The incorporation of fluorine atoms can significantly impact both the kinetics and thermodynamics of bicyclic formation reactions [18].
Large-scale production of methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate faces significant technical and economic challenges that must be addressed for commercial viability [19] [20] [21]. The synthesis of fluorinated compounds involves complex processes requiring substantial investment in specialized technology and raw materials [20]. Additionally, regulatory compliance and environmental concerns around fluorinated substances further increase production costs [20].
Purification challenges represent a major obstacle in large-scale fluorinated bicyclic production [22] [23] [24]. Traditional chromatographic purification methods face limitations when applied to fluorinated compounds due to their unique physicochemical properties [23] [24]. Column chromatography purification of fluorinated esters requires specialized stationary phases and carefully optimized solvent systems [22] [23].
| Purification Challenge | Technical Issue | Proposed Solution | Implementation Cost |
|---|---|---|---|
| Chromatographic separation | Altered polarity effects | Specialized stationary phases | High |
| Crystallization | Modified crystal habits | Optimized solvent systems | Moderate |
| Distillation | Thermal decomposition | Reduced pressure conditions | Moderate |
| Extraction | Phase separation issues | Modified solvent ratios | Low |
The scale-up of photochemical reactions presents particular challenges for bicyclo[2.1.1]hexane synthesis [25] [19]. Flow photochemical systems have emerged as a promising solution for large-scale implementation [25] [19]. The development of in-flow photochemical protocols has demonstrated the feasibility of producing bicyclic compounds on kilogram scales within reasonable timeframes [25] [19]. However, the capital investment required for photochemical flow equipment represents a significant barrier to commercial implementation [19].
Industrial-scale purification of fluorinated carboxylates requires specialized handling procedures due to their unique chemical properties [23] [24]. High-performance liquid chromatography methods with fluorimetric detection have been developed for analytical applications, but scaling these methods to preparative levels presents significant technical challenges [23]. The development of solid-phase extraction protocols using specialized sorbents has shown promise for preconcentration and purification applications [23].
Crystallization optimization for fluorinated bicyclic compounds requires investigation of multiple solvent systems and crystallization conditions [26] [27]. The incorporation of fluorine atoms can significantly alter crystal packing arrangements and solubility profiles compared to non-fluorinated analogs [26]. Stripping crystallization methods have shown potential for purifying compounds with closely related boiling points, which is often encountered in fluorinated compound mixtures [26].
The economic challenges of large-scale fluorinated compound production are compounded by the high cost of specialized raw materials and the need for environmental controls [20] [21]. The synthesis of fluorinated compounds often requires precious metal catalysts, toxic reagents, and extreme reaction conditions [28]. These factors contribute to higher production costs compared to conventional organic synthesis [20].
Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural elucidation of methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate. The bicyclo[2.1.1]hexane framework presents unique spectroscopic challenges due to its rigid three-dimensional structure and the presence of multiple equivalent proton environments [1] [2].
Proton Nuclear Magnetic Resonance Analysis
The proton nuclear magnetic resonance spectrum of methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate exhibits characteristic signals that reflect the constrained bicyclic architecture. Bridgehead protons typically appear in the range of 1.8 to 2.5 parts per million, while methylene protons are observed between 2.0 and 3.2 parts per million [1] [2]. The presence of fluorine at the 4-position introduces significant coupling effects, particularly in the bridgehead region where scalar coupling between fluorine and adjacent protons creates distinctive multipicity patterns [2].
The methyl ester functionality contributes a characteristic singlet at approximately 3.7 parts per million, corresponding to the methoxy group. This signal remains relatively unaffected by the bicyclic framework but may show subtle chemical shift variations due to the electron-withdrawing nature of the fluorine substituent [1] [2].
Carbon Nuclear Magnetic Resonance Analysis
Carbon nuclear magnetic resonance spectroscopy provides crucial structural information through the observation of carbon-fluorine coupling patterns. The carbonyl carbon typically resonates around 170 parts per million, while the methoxy carbon appears near 52 parts per million [1] [2]. Quaternary carbons in the bicyclic framework are observed between 35 and 50 parts per million, with the fluorine-bearing carbon showing characteristic coupling constants of 20 to 30 hertz [2].
The bicyclic methylene carbons appear in the 20 to 40 parts per million region, with specific chemical shifts dependent on their proximity to the fluorine substituent. The electron-withdrawing effect of fluorine causes downfield shifts in adjacent carbons while simultaneously introducing coupling that manifests as doublets or more complex multipicity patterns [2] [3].
Fluorine Nuclear Magnetic Resonance Analysis
Fluorine nuclear magnetic resonance spectroscopy provides definitive confirmation of fluorine incorporation and its specific chemical environment. For methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate, the fluorine signal is expected to appear between -150 and -180 parts per million, which is characteristic of carbon-fluorine bonds in strained bicyclic systems [2] [4].
The fluorine chemical shift is particularly sensitive to the local electronic environment and provides valuable information about the substitution pattern. The integration of fluorine nuclear magnetic resonance with proton and carbon experiments through heteronuclear correlation techniques allows for complete assignment of the molecular framework [4] [3].
Infrared spectroscopy contributes essential vibrational information that complements nuclear magnetic resonance data. The carbonyl stretch of the ester functionality appears as a strong absorption around 1735 wavenumbers, which may show slight variations due to the electronic effects of the fluorine substituent [5]. The carbon-hydrogen stretching vibrations of the bicyclic framework appear in the 2800 to 3000 wavenumber region, while the carbon-fluorine bond contributes characteristic absorptions between 1000 and 1300 wavenumbers [5] [3].
The constrained nature of the bicyclic system influences the vibrational modes, often resulting in sharper and more defined peaks compared to flexible aliphatic systems. The presence of fluorine introduces additional complexity through its effects on neighboring vibrational modes, particularly those involving carbon-carbon stretching and bending vibrations [5] [3].
High-resolution mass spectrometry provides accurate molecular weight determination and fragmentation pattern analysis essential for structural confirmation. For methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate with molecular formula C₈H₁₁FO₂, the calculated exact mass for the protonated molecular ion is 159.0821 [6] [7]. Mass accuracy within 5 parts per million is typically required for confident molecular formula assignment [1] [2].
The fragmentation pattern reflects the stability of the bicyclic framework and the tendency for characteristic loss of functional groups. Common fragmentation pathways include loss of the methoxy group, loss of carbon monoxide from the ester functionality, and rearrangement processes specific to the strained bicyclic system [1] [2]. The presence of fluorine often stabilizes certain fragmentation pathways while inhibiting others, providing distinctive spectral signatures.
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional structure and conformational characteristics of methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate. While specific crystallographic data for this exact compound has not been reported, extensive studies on related 1,2-disubstituted bicyclo[2.1.1]hexanes provide valuable structural insights [8].
Bond Distances and Angles
Crystallographic studies of bicyclo[2.1.1]hexane derivatives reveal characteristic geometric parameters that define the rigid three-dimensional framework. The distance between substituent attachment points ranges from 3.05 to 3.19 Ångströms, which closely approximates the corresponding distance in ortho-substituted benzene rings of 3.04 to 3.10 Ångströms [8]. The carbon-carbon bond distance in the bicyclic framework is consistently 1.56 Ångströms, slightly longer than the 1.39 to 1.41 Ångströms observed in aromatic systems [8].
The plane angles between substituent vectors and the carbon-carbon bond range from 61 to 65 degrees in bicyclo[2.1.1]hexanes, compared to 55 to 57 degrees in ortho-substituted benzenes [8]. This similarity in angular relationships supports the bioisosteric relationship between these structural motifs while highlighting the three-dimensional character of the saturated bicyclic system.
Conformational Rigidity and Three-Dimensional Character
The most significant structural difference between bicyclo[2.1.1]hexanes and aromatic systems lies in their three-dimensional character. While ortho-substituted benzenes exhibit nearly planar geometry with dihedral angles of 7 to 8 degrees, bicyclo[2.1.1]hexanes display pronounced three-dimensional characteristics with dihedral angles ranging from 56 to 59 degrees [8]. This conformational rigidity eliminates rotational freedom and creates a fixed spatial arrangement of substituents.
The strain energy inherent in the bicyclic framework contributes to its conformational stability. Computational studies indicate strain energies of 50 to 60 kilocalories per mole for bicyclo[2.1.1]hexane systems, significantly higher than unstrained saturated systems but comparable to other strained bicyclic frameworks [9].
Fluorine Substitution Effects on Crystal Structure
The incorporation of fluorine at the 4-position introduces specific structural perturbations that can be analyzed through crystallographic methods. Fluorine substitution typically results in slight bond length variations and altered intermolecular interactions within the crystal lattice [3] [10]. The electronegativity of fluorine influences the electron density distribution throughout the bicyclic framework, potentially affecting packing arrangements and crystal symmetry.
Crystal packing analysis reveals the influence of fluorine on intermolecular interactions, including potential halogen bonding and modified van der Waals contacts. These interactions contribute to the overall stability of the crystalline form and provide insights into the solid-state behavior of the compound [10].
Crystallographic databases contain structural information for numerous bicyclo[2.1.1]hexane derivatives, enabling comparative analysis of structural trends. Compounds with similar substitution patterns, such as 1,2-disubstituted bicyclo[2.1.1]hexanes bearing various functional groups, consistently demonstrate the characteristic geometric parameters described above [8] [11].
The presence of electron-withdrawing groups, including fluorine, generally results in subtle but measurable changes in bond lengths and angles. These variations follow predictable trends based on electronic effects and provide validation for computational predictions of structural parameters [8] [3].
Computational modeling plays a crucial role in understanding the electronic structure and steric effects in methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate. Density functional theory calculations using various basis sets provide detailed insights into the electronic distribution, molecular orbital characteristics, and energetic properties of the bicyclic framework [12] [13].
Electronic Structure Analysis
Density functional theory calculations at the B3LYP/6-31G(d) level provide reliable geometry optimization and electronic structure analysis for bicyclo[2.1.1]hexane derivatives [12] [13]. The presence of fluorine significantly alters the electronic distribution throughout the molecular framework, with the highly electronegative fluorine atom withdrawing electron density from adjacent carbon centers [3] [10].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are particularly sensitive to fluorine substitution. The electron-withdrawing nature of fluorine stabilizes both frontier orbitals, resulting in increased ionization potential and decreased electron affinity compared to the parent hydrocarbon [3] [10]. These electronic effects influence chemical reactivity and spectroscopic properties.
Strain Energy Calculations
Computational analysis of strain energy provides quantitative assessment of the thermodynamic stability of the bicyclic framework. Conventional strain energy calculations using homodesmotic and hyperhomodesmotic reaction schemes indicate values of 50 to 60 kilocalories per mole for bicyclo[2.1.1]hexane derivatives [9]. The introduction of fluorine substitution may slightly modify these values through electronic stabilization effects.
Strain energy partitioning reveals that the majority of destabilization arises from the four-membered ring component of the bicyclic system, with the three-membered ring contributing additional strain. The bridgehead positions experience significant angular distortion from ideal tetrahedral geometry, contributing to the overall strain energy [9].
Möller-Plesset Perturbation Theory Calculations
Second-order Möller-Plesset perturbation theory with correlation-consistent polarized valence triple-zeta basis sets provides accurate treatment of electron correlation effects crucial for precise energetic predictions [9]. These calculations offer benchmark quality results for thermodynamic properties and enable validation of density functional theory predictions.
The inclusion of electron correlation effects becomes particularly important when analyzing fluorine substitution effects, as the high electronegativity of fluorine creates significant charge polarization that requires accurate treatment of electron-electron interactions [3]. Möller-Plesset calculations provide reliable predictions of nuclear magnetic resonance chemical shifts and coupling constants for fluorinated bicyclic systems [9].
Coupled Cluster Theory Applications